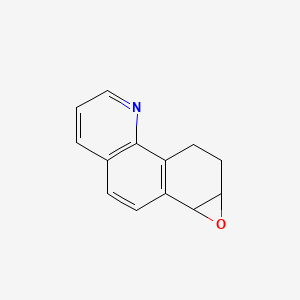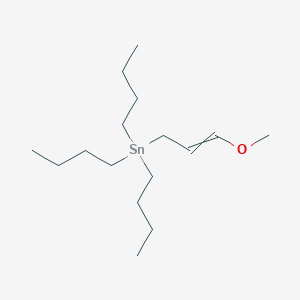![molecular formula C10H7N3S2 B14317353 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole CAS No. 112494-50-5](/img/structure/B14317353.png)
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The thiazole ring contains sulfur and nitrogen atoms, while the benzimidazole ring is composed of fused benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole typically involves the formation of the thiazole ring followed by its attachment to the benzimidazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. This is followed by the condensation of the thiazole derivative with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction rates and yields. Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is unique due to its dual ring structure, which imparts a combination of properties from both thiazole and benzimidazole rings. This duality enhances its potential for diverse biological activities and makes it a versatile compound in various fields of research.
Properties
CAS No. |
112494-50-5 |
|---|---|
Molecular Formula |
C10H7N3S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(13-8)15-9-5-14-6-11-9/h1-6H,(H,12,13) |
InChI Key |
FEAMXEAOBVJMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
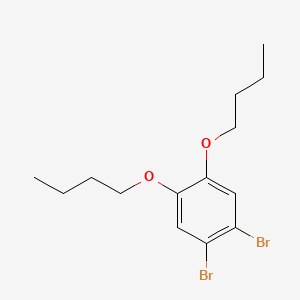


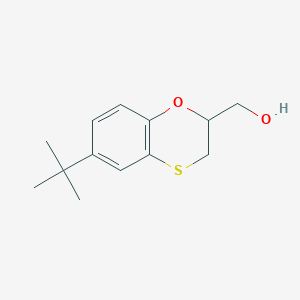
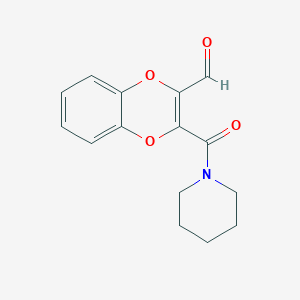
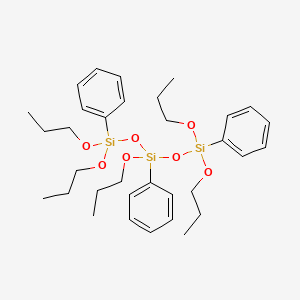
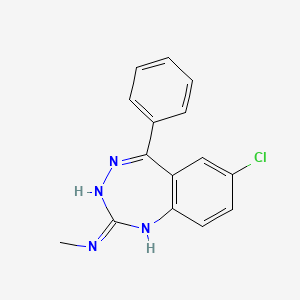

![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
